molecular formula C24H20Br2O4 B3025420 (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl CAS No. 211560-97-3

(R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

Cat. No.: B3025420
CAS No.: 211560-97-3
M. Wt: 532.2 g/mol
InChI Key: UPLLZDVWXACTEG-UHFFFAOYSA-N
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Description

®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is a chiral organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of two bromine atoms and two methoxymethoxy groups attached to the binaphthyl core. The chiral nature of this compound makes it an important molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl typically involves the bromination of ®-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of ®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound, depending on the nucleophile used.

    Oxidation Reactions: The major products are the oxidized forms of the methoxymethoxy groups, such as aldehydes or carboxylic acids.

    Reduction Reactions: The major products are the reduced forms of the compound, with the bromine atoms or other functional groups being removed or reduced.

Scientific Research Applications

®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl has several scientific research applications, including:

    Asymmetric Synthesis: The chiral nature of the compound makes it a valuable chiral auxiliary or ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Catalysis: It is used as a chiral catalyst in various organic reactions, including asymmetric hydrogenation, oxidation, and C-C bond formation reactions.

    Material Science: The compound is used in the synthesis of chiral materials and polymers with unique optical and electronic properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

    Biological Studies: The compound is used in studies related to chiral recognition and enantioselective interactions in biological systems.

Mechanism of Action

The mechanism of action of ®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is primarily related to its chiral nature and ability to interact with other chiral molecules. The compound can form chiral complexes with metal ions, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2’-Bis(methoxymethoxy)-1,1’-binaphthyl: Lacks the bromine atoms but has similar chiral properties.

    ®-6,6’-Dichloro-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl: Similar structure with chlorine atoms instead of bromine.

    ®-6,6’-Diiodo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl: Similar structure with iodine atoms instead of bromine.

Uniqueness

®-6,6’-Dibromo-2,2’-bis(methoxymethoxy)-1,1’-binaphthyl is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding and other non-covalent interactions, making the compound suitable for specific applications in catalysis and material science.

Properties

IUPAC Name

6-bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Br2O4/c1-27-13-29-21-9-3-15-11-17(25)5-7-19(15)23(21)24-20-8-6-18(26)12-16(20)4-10-22(24)30-14-28-2/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLZDVWXACTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211560-97-3, 179866-74-1
Record name (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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